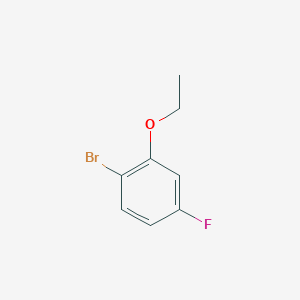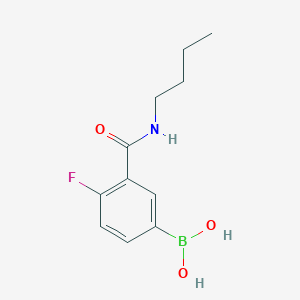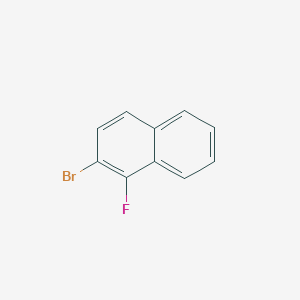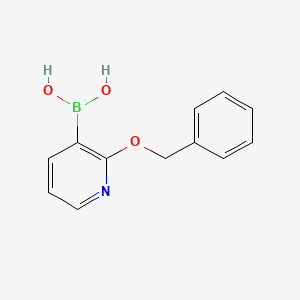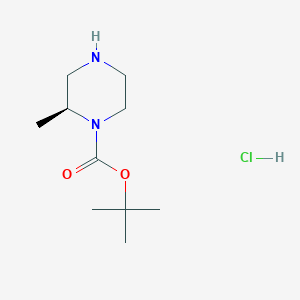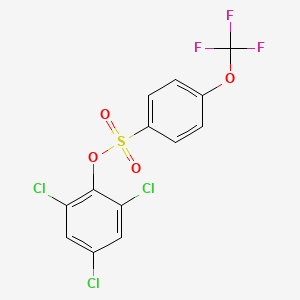
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate
描述
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate is a chemical compound with the molecular formula C13H6Cl3F3O4S This compound is characterized by its aromatic structure, featuring a trichlorophenyl group and a trifluoromethoxybenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-(trifluoromethoxy)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
化学反应分析
Types of Reactions: 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives of the original compound.
科学研究应用
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be utilized in biochemical studies to investigate enzyme activities or cellular processes.
Industry: The compound can be used in the production of materials with specific properties, such as luminescent materials or advanced polymers.
作用机制
The mechanism by which 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
相似化合物的比较
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzenesulfonic acid: Similar in the sulfonic acid group but lacks the trichlorophenyl group.
Tris(2,4,6-trichlorophenyl)methyl radicals: Similar in the trichlorophenyl group but differ in the overall molecular structure.
These compounds may have different properties and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
(2,4,6-trichlorophenyl) 4-(trifluoromethoxy)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O4S/c14-7-5-10(15)12(11(16)6-7)23-24(20,21)9-3-1-8(2-4-9)22-13(17,18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQSSPRDOAJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


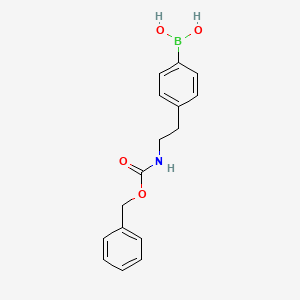
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)
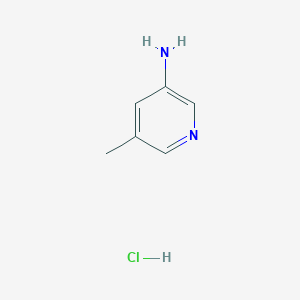

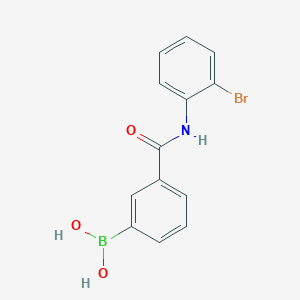
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)
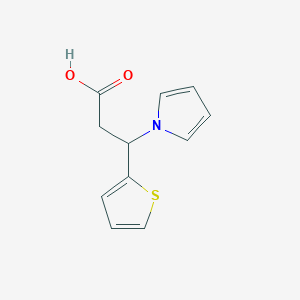
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)
